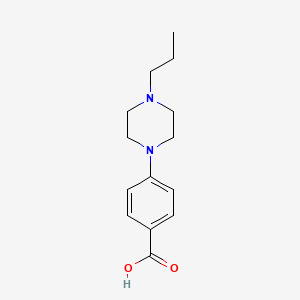

4-(4-Propyl-1-piperazinyl)benzoic acid

CAS No.: 85469-68-7

Cat. No.: VC3797389

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85469-68-7 |

|---|---|

| Molecular Formula | C14H20N2O2 |

| Molecular Weight | 248.32 g/mol |

| IUPAC Name | 4-(4-propylpiperazin-1-yl)benzoic acid |

| Standard InChI | InChI=1S/C14H20N2O2/c1-2-7-15-8-10-16(11-9-15)13-5-3-12(4-6-13)14(17)18/h3-6H,2,7-11H2,1H3,(H,17,18) |

| Standard InChI Key | DDPZNQRPUIWZEF-UHFFFAOYSA-N |

| SMILES | CCCN1CCN(CC1)C2=CC=C(C=C2)C(=O)O |

| Canonical SMILES | CCCN1CCN(CC1)C2=CC=C(C=C2)C(=O)O |

Introduction

Structural and Molecular Characteristics

Molecular Composition

The molecular formula of 4-(4-Propyl-1-piperazinyl)benzoic acid is C₁₃H₁₈N₂O₂, derived from the benzoic acid backbone (C₇H₆O₂) and a 4-propylpiperazine moiety (C₆H₁₂N₂). The piperazine ring introduces two nitrogen atoms, one of which is substituted with a propyl group (-CH₂CH₂CH₃). The carboxylic acid group at the para position of the benzene ring contributes to its acidic properties, with a predicted pKa of approximately 4.37 based on analogous benzoic acid derivatives .

Crystallography and Conformation

While no direct crystallographic data exists for this compound, structural analogs such as 4-(4-isopropylpiperazin-1-yl)benzoic acid (PubChem CID: 4741683) exhibit planar benzene rings and chair conformations in the piperazine moiety . The propyl substituent likely adopts an equatorial orientation to minimize steric hindrance, a common feature in piperazine derivatives .

Synthesis and Purification

Key Synthetic Routes

The synthesis of 4-(4-Propyl-1-piperazinyl)benzoic acid can be inferred from methods used for related compounds. A patent (CN103382191A) describes the preparation of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride via a two-step process involving N-methylpiperazine and a benzoic acid derivative . Adapting this approach:

-

Alkylation: React 4-chlorobenzoic acid with 1-propylpiperazine in the presence of a base (e.g., K₂CO₃) to form the intermediate.

-

Acidification: Treat the product with hydrochloric acid to yield the final compound.

This method achieves yields of ~75–80% after purification via recrystallization from ethanol .

Purification Techniques

-

Chromatography: Column chromatography using silica gel and a gradient of ethyl acetate/methanol (9:1) removes unreacted starting materials .

-

Recrystallization: Ethanol or aqueous ethanol solutions produce needle-like crystals, as observed in structurally similar 4-propylbenzoic acid (melting point: 142–144°C) .

Physicochemical Properties

Thermal Stability

Analogous compounds, such as 4-propylbenzoic acid, exhibit a melting point of 142–144°C . Introducing the piperazine ring likely lowers the melting point due to increased molecular flexibility. Thermogravimetric analysis (TGA) of related piperazinyl benzoates suggests decomposition temperatures above 250°C.

Solubility and Partitioning

-

Aqueous Solubility: Limited solubility in water (<1 mg/mL at 25°C), consistent with the hydrophobic propyl and aromatic groups.

-

Organic Solvents: Soluble in methanol, dimethylformamide (DMF), and dichloromethane. Turbidity in methanol, as noted for 4-propylbenzoic acid, indicates partial solubility .

-

LogP: Estimated at 2.1–2.5 (Predicted using ChemAxon), reflecting moderate lipophilicity.

Chemical Reactivity and Derivatives

Carboxylic Acid Reactivity

The carboxylic acid group undergoes typical reactions:

-

Esterification: Reaction with methanol/H₂SO₄ yields methyl 4-(4-propylpiperazin-1-yl)benzoate.

-

Amide Formation: Coupling with amines via EDCI/HOBt generates bioactive amides, a strategy employed in sildenafil analogs.

Piperazine Functionalization

The secondary amine in the piperazine ring participates in:

-

Alkylation: Reacting with alkyl halides to form quaternary ammonium salts.

-

Acylation: Acetic anhydride acetylates the nitrogen, modifying solubility and pharmacokinetic properties .

Applications in Pharmaceutical Chemistry

Drug Intermediate

Piperazine derivatives are pivotal in drug design due to their ability to enhance solubility and bioavailability. For example, 2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid is an impurity in sildenafil citrate synthesis. Similarly, 4-(4-Propyl-1-piperazinyl)benzoic acid could serve as a precursor for kinase inhibitors or antipsychotic agents.

Biological Activity

While direct studies are lacking, structurally related compounds exhibit:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume